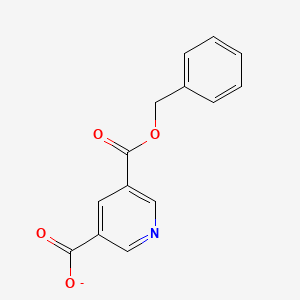
Monobenzyl pyridine-3,5-dicarboxylate
Cat. No. B8619720
M. Wt: 256.23 g/mol
InChI Key: HAKNEAWSRQVZJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07879853B2
Procedure details


Monobenzyl pyridine-3,5-dicarboxylate (compound G2) (1.92 g, 7.5 mmol) is heated in aqueous concentrated ammonia solution (40 mL, 25%) to 90° C. for 6 h. After cooling, the solution is evaporated and the residue is used as crude product without further purification.


Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([O-:9])=[O:8])[CH:4]=[C:3]([C:10]([O:12]CC2C=CC=CC=2)=O)[CH:2]=1.[NH3:20]>>[C:10]([C:3]1[CH:2]=[N:1][CH:6]=[C:5]([CH:4]=1)[C:7]([OH:9])=[O:8])(=[O:12])[NH2:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.92 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is used as crude product without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(N)(=O)C=1C=NC=C(C(=O)O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
